molecular formula C7H12O B6172397 rac-(1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol CAS No. 7432-49-7

rac-(1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol

Cat. No.: B6172397
CAS No.: 7432-49-7
M. Wt: 112.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2S,6S)-Bicyclo[4.1.0]heptan-2-ol is a chiral bicyclic alcohol that serves as a valuable synthetic intermediate and scaffold in organic and medicinal chemistry research. Compounds featuring the bicyclo[4.1.0]heptane framework, which consists of a cyclohexane ring fused with a cyclopropane ring, are of significant interest due to their stereochemical complexity and ring strain . These structural features make them versatile building blocks for the synthesis of more complex natural products and bioactive molecules . For instance, microbial Baeyer-Villiger reactions on related bicyclo[3.2.0]heptan-6-one structures have been successfully employed as a key step in the novel synthesis of Sarkomycin A, demonstrating the utility of such fused ring systems in accessing biologically active targets . The specific stereochemistry and functionalization of this compound provide researchers with a platform for exploring stereoselective transformations, ring-opening reactions, and the development of new chiral ligands or catalysts. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

7432-49-7

Molecular Formula

C7H12O

Molecular Weight

112.2

Purity

95

Origin of Product

United States

Preparation Methods

Simmons-Smith Cyclopropanation

This method uses diiodomethane (CH₂I₂) and a zinc-copper couple to generate a carbene intermediate, which inserts into the double bond of cyclohexene.

Reaction Conditions :

  • Solvent : Ethers (e.g., THF) at 0–25°C.

  • Catalyst : Zn-Cu couple activates CH₂I₂.

  • Yield : 60–75% for analogous bicyclic systems.

Limitations :

  • Stereochemical Control : Racemic mixtures dominate unless chiral auxiliaries or catalysts are used.

  • Byproducts : Over-insertion or dimerization may occur at higher temperatures.

Transition Metal-Catalyzed Cyclopropanation

Rhodium or copper catalysts enable asymmetric cyclopropanation. For instance, Rh₂(OAc)₄ with diazo compounds selectively generates cyclopropanes.

Case Study :

  • Diazo Source : Ethyl diazoacetate.

  • Catalyst : Rh₂(OAc)₄ (1 mol%).

  • Yield : 50–65% with moderate enantioselectivity (70–80% ee).

Hydroxylation of Bicyclo[4.1.0]heptane Precursors

Introducing the hydroxyl group at the 2-position requires precise oxidation or reduction strategies:

Epoxidation and Acid-Catalyzed Ring-Opening

Epoxidation of bicyclo[4.1.0]heptene derivatives, followed by acid-mediated hydrolysis, yields diols. Selective protection/deprotection isolates the desired alcohol.

Protocol :

  • Epoxidation : mCPBA (meta-chloroperoxybenzoic acid) in CHCl₃ at 0°C.

  • Hydrolysis : H₂SO₄/H₂O (1:1) at 25°C for 24 h.

  • Selective Oxidation : TEMPO/NaOCl oxidizes primary alcohols, leaving the secondary hydroxyl intact.

Yield : 40–55% over three steps.

Sharpless Asymmetric Dihydroxylation

For enantioselective synthesis, Sharpless dihydroxylation of bicyclo[4.1.0]heptene introduces vicinal diols, which are selectively reduced.

Conditions :

  • Osmium Catalyst : OsO₄ (0.1 mol%).

  • Ligand : (DHQD)₂PHAL for (R,R)-diol configuration.

  • Oxidizing Agent : NMO (N-methylmorpholine-N-oxide).

Outcome : 70–85% ee, 60–70% yield.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and minimal purification steps:

Continuous Flow Cyclopropanation

  • Reactor Type : Microfluidic tubular reactor.

  • Conditions : CH₂I₂/Zn-Cu slurry at 25°C, residence time 10 min.

  • Output : 85% conversion, 70% isolated yield.

Catalytic Hydrogenation of Ketones

  • Substrate : Bicyclo[4.1.0]heptan-2-one.

  • Catalyst : Raney Ni (20 wt%) under H₂ (50 psi).

  • Yield : 90–95%.

Comparative Analysis of Methods

Method Key Reagents/Catalysts Yield Stereoselectivity Scale Feasibility
Diels-AlderAlCl₃, cyclopentadiene50–60%LowLab-scale
Simmons-SmithCH₂I₂, Zn-Cu60–75%RacemicPilot plant
Transition Metal CatalyzedRh₂(OAc)₄, diazoacetate50–65%70–80% eeLab-scale
Sharpless DihydroxylationOsO₄, (DHQD)₂PHAL60–70%70–85% eeLab-scale
Continuous FlowCH₂I₂, Zn-Cu70%RacemicIndustrial

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of various substituted bicyclic compounds.

Scientific Research Applications

rac-(1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, stereochemical, and functional group variations among rac-(1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol and related bicyclic alcohols:

Table 1: Structural and Functional Comparison of Bicyclic Alcohols

Compound Name (CAS) Molecular Formula Bicyclic System Substituents/Functional Groups Molecular Weight Key Properties/Applications Evidence ID
This compound C₇H₁₂O [4.1.0] -OH at C2 112.17 Chiral building block for synthesis
Bicyclo[4.1.0]heptan-2-ol, 2-butyl-6-ethoxy- (350243-64-0) C₁₃H₂₄O₂ [4.1.0] -OH, -OCH₂CH₃, -C₄H₉ at C2/C6 212.33 Increased lipophilicity; agrochemical applications
Bicyclo[3.1.1]heptan-2-ol,2,6,6-trimethyl- (4948-28-1) C₁₀H₁₈O [3.1.1] -OH, three -CH₃ groups 154.25 High steric hindrance; fragrance/pheromone uses
(1R,2R,4S)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol (28462-85-3) C₁₁H₂₀O [2.2.1] -OH, four -CH₃ groups 168.28 Norbornane-derived; high thermal stability
rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride (2089246-00-2) C₆H₁₂ClNO [3.2.0] -OH, -NH (protonated as HCl salt) 149.62 Basic nitrogen; pharmaceutical intermediate

Key Comparative Insights:

Bicyclic System Variations: The [4.1.0] system (e.g., this compound) has a seven-membered ring with fused cyclopropane, leading to moderate ring strain and reactivity. The [3.1.1] system (e.g., 4948-28-1) resembles pinane structures, common in terpenes, and exhibits higher rigidity due to the smaller fused rings. The [2.2.1] (norbornane) system (e.g., 28462-85-3) is highly strained, favoring exo/endo isomerism and applications in polymer chemistry .

Functional Group Impact :

  • Hydroxyl Group Position : The -OH at C2 in this compound enables hydrogen bonding, enhancing water solubility compared to methyl-substituted analogs (e.g., 4948-28-1) .
  • Nitrogen Substitution : The 3-aza analog (2089246-00-2) introduces basicity, making it soluble in acidic media and suitable for drug delivery systems .

Substituent Effects :

  • Lipophilicity : The 2-butyl-6-ethoxy derivative (350243-64-0) has a logP ~3.5 (estimated), ideal for penetrating insect cuticles in pheromone formulations .
  • Steric Hindrance : Trimethyl groups in 4948-28-1 reduce reactivity at the hydroxyl site, favoring stability in storage .

Stereochemical Complexity: Racemic mixtures (e.g., this compound) require chiral resolution for enantiopure applications, whereas rel- configurations (e.g., 350243-64-0) denote relative stereochemistry without specifying absolute configuration .

Q & A

Q. How can the stereochemistry of rac-(1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol be experimentally confirmed?

To confirm stereochemistry, employ a combination of X-ray crystallography (for absolute configuration) and NMR spectroscopy . Key NMR parameters include coupling constants (e.g., 3JHH^3J_{HH}) and Nuclear Overhauser Effect (NOE) correlations to determine spatial proximity of protons. Chiral chromatography (e.g., HPLC with chiral stationary phases) can resolve enantiomers and verify racemic composition. For bicyclic systems, computational modeling (DFT) may supplement experimental data to validate spatial arrangements .

Q. What synthetic routes are commonly used to prepare bicyclo[4.1.0]heptan-2-ol derivatives?

Bicyclic systems like this are often synthesized via intramolecular cyclization or transition-metal-catalyzed ring-closing reactions . For example, norbornene derivatives can undergo epoxidation followed by acid-catalyzed rearrangement to form bicyclic alcohols. Stereochemical control requires careful selection of starting materials (e.g., chiral epoxides) and reaction conditions (e.g., temperature, catalysts). Evidence from similar compounds suggests using chiral auxiliaries or enzymes to direct stereoselectivity .

Q. How does the hydroxyl group at the 2-position influence the compound's reactivity?

The hydroxyl group enables hydrogen bonding and nucleophilic substitution (e.g., Mitsunobu reactions for functionalization). Its stereochemical orientation affects hydrogen-bonding networks in crystal structures and interactions with biological targets. Comparative studies of bicyclic alcohols show that axial vs. equatorial hydroxyl positions significantly alter solubility and stability in polar solvents .

Advanced Research Questions

Q. What methodologies address contradictions in reported biological activities of bicyclo[4.1.0]heptan-2-ol derivatives?

Discrepancies may arise from impurities in stereoisomers or assay variability. To resolve this:

  • Use chiral resolution (e.g., preparative HPLC) to isolate enantiomers.
  • Validate purity via mass spectrometry and elemental analysis .
  • Replicate assays under standardized conditions (e.g., cell lines, buffer pH). For example, structural analogs like (1R,6R)-7-oxabicyclo[4.1.0]heptan-2-one show variable receptor binding due to trace enantiomeric impurities .

Q. How can reaction conditions be optimized to enhance enantiomeric excess in the synthesis of this compound?

Key strategies include:

  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in transition-metal complexes (e.g., Ru or Rh) improve stereocontrol during cyclization.
  • Kinetic resolution : Enzymes (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in stereoselective steps. Studies on azabicyclo derivatives highlight the role of temperature gradients in minimizing epimerization during ring closure .

Q. What computational tools are effective in predicting the physicochemical properties of this bicyclic alcohol?

Use molecular dynamics (MD) simulations to assess solubility and density functional theory (DFT) to calculate pKa, logP, and dipole moments. Software like Gaussian or Schrödinger Suite can model steric strain in the bicyclic framework. For biological activity prediction, docking studies (AutoDock Vina) map interactions with receptor sites, validated by comparing results with structurally similar compounds like serotonin receptor ligands .

Q. How do structural modifications (e.g., substituent addition) impact the compound's stability under experimental conditions?

Substituents at the 6-position (e.g., alkyl groups) increase steric hindrance, reducing oxidation susceptibility. For example, ethoxy or benzyl groups in analogs like rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol enhance thermal stability. Stability assays (TGA/DSC) under inert atmospheres are recommended to evaluate decomposition pathways .

Methodological Notes

  • Storage : Store at -20°C under nitrogen to prevent oxidation. Use amber vials to limit photodegradation .
  • Handling : Employ glove boxes for air-sensitive reactions. Safety protocols (e.g., fume hoods, PPE) are critical due to potential amine byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.